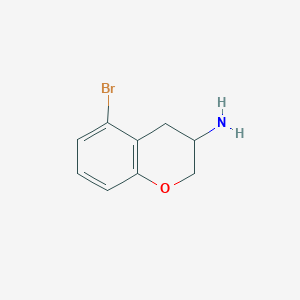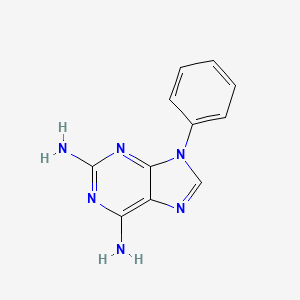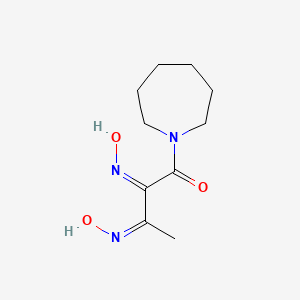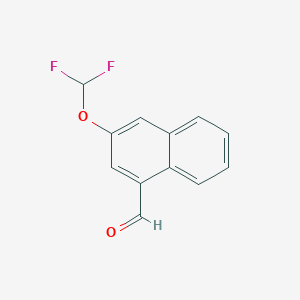
6-(Chloromethyl)-2-methoxy-1-methylnaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(氯甲基)-2-甲氧基-1-甲基萘是一种属于萘家族的有机化合物。它在萘环的第 6 位有一个氯甲基,第 2 位有一个甲氧基,第 1 位有一个甲基。
准备方法
合成路线和反应条件
6-(氯甲基)-2-甲氧基-1-甲基萘的合成通常涉及 2-甲氧基-1-甲基萘的氯甲基化。 这可以通过布兰克反应来实现,该反应在路易斯酸催化剂(如氯化锌)的存在下使用甲醛和盐酸 。反应条件通常包括将反应物加热到 60-80°C 的温度范围。
工业生产方法
在工业环境中,6-(氯甲基)-2-甲氧基-1-甲基萘的生产可能涉及连续流反应器,以确保一致的质量和产率。使用自动化系统添加试剂和控制反应条件可以提高工艺的效率和可扩展性。
化学反应分析
反应类型
6-(氯甲基)-2-甲氧基-1-甲基萘可以发生多种类型的化学反应,包括:
亲核取代: 氯甲基可以被亲核试剂(如胺、硫醇或醇盐)取代。
氧化: 甲氧基可以被氧化形成羰基。
还原: 氯甲基可以被还原成甲基。
常用试剂和条件
亲核取代: 常用试剂包括甲醇钠、硫醇钾和伯胺。反应通常在室温下在极性非质子溶剂(如二甲基亚砜 (DMSO) 或乙腈)中进行。
氧化: 在酸性条件下可以使用高锰酸钾或三氧化铬等试剂。
还原: 氢化铝锂 (LiAlH4) 或硼氢化钠 (NaBH4) 常用作还原剂。
主要形成的产物
亲核取代: 产物包括 6-(烷氧基甲基)-2-甲氧基-1-甲基萘、6-(硫代甲基)-2-甲氧基-1-甲基萘和 6-(氨基甲基)-2-甲氧基-1-甲基萘。
氧化: 主要产物是 6-(氯甲基)-2-甲酰基-1-甲基萘。
还原: 主要产物是 6-甲基-2-甲氧基-1-甲基萘。
科学研究应用
6-(氯甲基)-2-甲氧基-1-甲基萘在科学研究中有几种应用:
化学: 它作为合成更复杂有机分子的中间体,可用于研究反应机理。
生物学: 该化合物可通过亲核取代反应修饰生物分子,有助于研究生物通路和相互作用。
工业: 它可用于生产具有特定性质的专用化学品和材料。
5. 作用机理
6-(氯甲基)-2-甲氧基-1-甲基萘的作用机制涉及其发生亲核取代反应的能力。氯甲基作为反应位点,使该化合物能够与亲核试剂形成共价键。这种反应性可以用来修饰其他分子,从而影响它们的功能和活性。甲氧基和甲基有助于该化合物的整体稳定性和反应性特征。
作用机制
The mechanism of action of 6-(Chloromethyl)-2-methoxy-1-methylnaphthalene involves its ability to undergo nucleophilic substitution reactions. The chloromethyl group acts as a reactive site, allowing the compound to form covalent bonds with nucleophiles. This reactivity can be exploited to modify other molecules, thereby influencing their function and activity. The methoxy and methyl groups contribute to the compound’s overall stability and reactivity profile.
相似化合物的比较
类似化合物
6-(氯甲基)-1-甲基萘: 缺少甲氧基,导致不同的反应性和应用。
2-甲氧基-1-甲基萘: 缺少氯甲基,使其在亲核取代反应中反应性较低。
6-(溴甲基)-2-甲氧基-1-甲基萘: 结构相似,但用溴甲基代替氯甲基,导致不同的反应性。
独特性
6-(氯甲基)-2-甲氧基-1-甲基萘的独特之处在于萘环上同时存在氯甲基和甲氧基。这种官能团的组合提供了反应性和稳定性的平衡,使其成为科学研究中多种应用的多功能化合物。
属性
分子式 |
C13H13ClO |
|---|---|
分子量 |
220.69 g/mol |
IUPAC 名称 |
6-(chloromethyl)-2-methoxy-1-methylnaphthalene |
InChI |
InChI=1S/C13H13ClO/c1-9-12-5-3-10(8-14)7-11(12)4-6-13(9)15-2/h3-7H,8H2,1-2H3 |
InChI 键 |
QJFLWJNECNTFDF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC2=C1C=CC(=C2)CCl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B11882072.png)
![2-(Tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11882079.png)







